1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Overview
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic compound featuring a thiazepane ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic synthesis. A common route includes:
Formation of the Thiazepane Ring: Starting from a suitable precursor such as a substituted amine and a thiol, the thiazepane ring can be formed through cyclization reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Triazole Ring:
Oxidation: The final step involves the oxidation of the thiazepane ring to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfone group.
Reduction: Reduction reactions can potentially reduce the sulfone group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as different sulfone or sulfide derivatives.
Chemistry:
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential as an antimicrobial agent, particularly due to the presence of the triazole ring, which is common in many antifungal drugs.
Enzyme Inhibition: Potential use as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.
Industry:
Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action for 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit the synthesis of essential biomolecules in microbes, leading to cell death.
Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethane: Lacks the ketone group, potentially altering its reactivity and biological activity.
Uniqueness: The presence of both the thiazepane and triazole rings in 1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone makes it unique compared to other compounds. This combination may confer specific biological activities and chemical reactivity that are not present in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15(10-19-12-16-11-17-19)18-7-6-14(23(21,22)9-8-18)13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYBHPLLCMTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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